3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine (CAS 2664901-46-4) is a tri-halogenated heterocyclic building block within the imidazo[1,2-b]pyridazine family. This compound features a planar bicyclic core substituted with a bromine atom at position 3 and chlorine atoms at positions 6 and 7.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
Cat. No. B14907319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C(C(=NN2C1=NC=C2Br)Cl)Cl
InChIInChI=1S/C6H2BrCl2N3/c7-4-2-10-5-1-3(8)6(9)11-12(4)5/h1-2H
InChIKeyMYLACFGAXRGGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine: A Tri-Halogenated Scaffold for Kinase-Targeted Chemical Biology Procurement


3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine (CAS 2664901-46-4) is a tri-halogenated heterocyclic building block within the imidazo[1,2-b]pyridazine family. This compound features a planar bicyclic core substituted with a bromine atom at position 3 and chlorine atoms at positions 6 and 7 . This specific substitution pattern differentiates it from more common mono- and di-halogenated analogs by introducing a unique reactivity profile for sequential cross-coupling reactions, which is critical for constructing complex kinase inhibitor libraries [1].

Why 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine Cannot Be Replaced by Standard Mono- or Di-Halogenated Imidazo[1,2-b]pyridazines


Procurement decisions for imidazo[1,2-b]pyridazine building blocks cannot rely on simple 'in-class' substitution because the number and position of halogen atoms directly dictate the regioselectivity and efficiency of subsequent metal-catalyzed cross-coupling reactions [1]. A common analog like 3-bromo-6-chloroimidazo[1,2-b]pyridazine offers only two functionalization handles, limiting the architectural complexity of the final compound . The unique 3-bromo-6,7-dichloro pattern provides a third, differentiated reactive site, enabling a programmed, sequential functionalization strategy that is unattainable with its di-halogenated counterparts, thereby directly impacting the diversity and patentability of derived chemical series [2].

Quantitative Differentiation of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine for Scientific Procurement


Regioselective Cross-Coupling Potential: Tri-Halogenated vs. Di-Halogenated Scaffolds

The presence of three distinct halogen atoms (3-Br, 6-Cl, 7-Cl) on the imidazo[1,2-b]pyridazine core provides superior synthetic versatility compared to the widely used 3-bromo-6-chloro analog. Research on metal-catalyzed cross-coupling reactions of imidazo[1,2-b]pyridazines demonstrates that the oxidative addition step is highly sensitive to both the halogen type and its position [1]. In a one-pot Suzuki cross-coupling/regioselective arylation protocol, the 3-bromo position is selectively activated first, leaving chloro substituents intact for subsequent functionalization [2]. The 3-bromo-6,7-dichloro compound adds a third stage of complexity by offering a second, sterically and electronically distinct chloro handle at position 7, whereas the common 3-bromo-6-chloro scaffold (CAS 13526-66-4) is exhausted after two reactions .

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Halogen-Directed Metalation (DoM) and Functionalization Potential

The 6,7-dichloro substitution pattern on the electron-deficient pyridazine ring significantly enhances the kinetic acidity of the neighboring C-H bonds, a feature absent in non-chlorinated or mono-chlorinated analogs [1]. This electronic activation allows for directed ortho-metalation (DoM) strategies at positions 5 and 8, which are not accessible in the 3-bromo-6-chloro or 3-bromo analogs. Combined with the established reactivity of the 3-bromo site for Stille or Suzuki couplings, the 3-bromo-6,7-dichloro compound presents a rare, multi-modal functionalization platform [2].

Organic Synthesis Directed Metalation Regioselectivity

Molecular Determinants of Kinase Inhibition Potency: Precedented Scaffold with Optimized Substitution

The imidazo[1,2-b]pyridazine core is a validated hinge-binding motif for kinase inhibition. A systematic structure-activity relationship (SAR) study of 3,6-disubstituted imidazo[1,2-b]pyridazines identified potent and selective DYRK and CLK inhibitors with IC50 values below 100 nM [1]. While this study focused on the 3,6-substitution pattern, it established that halogen atoms at the 6-position are critical for modulating both potency and selectivity. The 6,7-dichloro substitution of the target compound represents a logical extension of this SAR to probe an underexplored vector, offering a key opportunity for novel inhibitor development that is not possible with the 3,6-disubstituted analogs [1].

Kinase Inhibitor Medicinal Chemistry Structure-Activity Relationship

Computed Physicochemical Properties vs. Key Analogs

The addition of a second chlorine atom increases the lipophilicity and modifies the electronic profile of the molecule compared to its di-halogenated analog. The target compound has a computed LogP of 2.80 and a molecular weight of 266.91 g/mol . In comparison, the widely available 3-bromo-6-chloro analog has a molecular weight of 232.47 g/mol. A higher chlorine count generally correlates with increased metabolic stability and altered cellular permeability, which are critical parameters for probe and drug discovery .

ADME LogP Drug-likeness

Core Application Scenarios for 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine in Research and Development


Divergent Library Synthesis for Kinase Drug Discovery

A medicinal chemistry team optimizing a novel imidazo[1,2-b]pyridazine-based kinase inhibitor requires a late-stage diversification strategy. Using this 3-bromo-6,7-dichloro core, the team can execute a divergent synthesis: an initial Suzuki coupling at the most reactive 3-bromo position, followed by sequential Buchwald-Hartwig or additional Suzuki reactions at the distinct 6-chloro and 7-chloro positions. This approach allows for the rapid generation of a library of 20–50 analogs with three distinct vectors explored, a workflow impossible with simpler di-halogenated scaffolds [1].

Targeted Protein Degradation (TPD) Linker Attachment

For the development of proteolysis-targeting chimera (PROTAC) molecules, precise attachment of a linker to a kinase ligand is crucial for forming a functional ternary complex. The user can capitalize on the three reactive halogen sites of the target compound. The bromine atom can be used for the initial coupling to construct the kinase-binding warhead. The 6-chloro substituent can then be used to attach the linker via a secondary orthogonal coupling, leaving the 7-chloro position available for further solubility-tuning groups if needed. This level of programmable linker attachment is a key advantage for TPD applications [1].

Investigating Underexplored Vectors in a Validated Kinase Pharmacophore

Building on the work of Bendjeddou et al. (2017), which established potent DYRK/CLK inhibition from 3,6-disubstituted imidazo[1,2-b]pyridazines, researchers can use the 3-bromo-6,7-dichloro compound to systematically explore the biological impact of substituents at the 7-position. By keeping the 3- and 6-positions constant with optimal groups, the influence of various nucleophiles at the 7-chloro position on kinase selectivity and cellular potency can be directly assessed, addressing a key unknown in the current SAR landscape [2].

Novel Patentable Chemical Matter Generation

In a competitive IP landscape for kinase inhibitors, the structural novelty of intermediates is paramount. The specific 3-bromo-6,7-dichloro substitution pattern is less commonly cited in the patent literature compared to 3,6-dihalogenated analogs. Using this scaffold as a starting material can help an organization construct a novel Markush structure with a unique substitution pattern, potentially circumventing existing composition-of-matter patents and strengthening the proprietary position of a new drug candidate [3].

Quote Request

Request a Quote for 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.